N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide
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Description
N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide is a useful research compound. Its molecular formula is C22H21BrN2O3S and its molecular weight is 473.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of methanesulfonamide derivatives, including those with bromophenyl and carbazolyl groups, involves various chemical reactions that yield products with potential biological activities. For example, the synthesis of N-methanesulfonyl-2-(cyclohex-1-enyl)aniline derivatives and their subsequent reactions to produce carbazole compounds indicates a methodological approach to creating complex molecules with specific functionalities (Gataullin et al., 2003).
Potential Biological Activities
- Sulfonamido-derivatives of unsubstituted carbazoles have been synthesized and evaluated for their inhibitory activity against β-Secretase (BACE1), a target for Alzheimer's Disease treatment. Derivatives with benzyl substituents on the arylsulfonamide moiety showed promising IC50 values, suggesting the sulfonamido portion plays an active role in the inhibition process (Bertini et al., 2017).
Chemical Properties and Reactions
- The chemical comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds provides insight into the chemical reactivity and physical properties of methanesulfonates, which are crucial for understanding the potential applications and biological interactions of these compounds (Snow & Barger, 1988).
Properties
IUPAC Name |
N-(4-bromophenyl)-N-(3-carbazol-9-yl-2-hydroxypropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUOJHLJMWTHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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